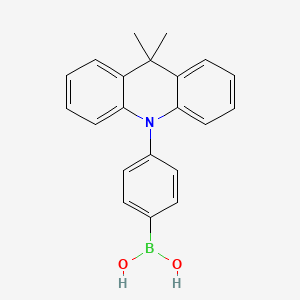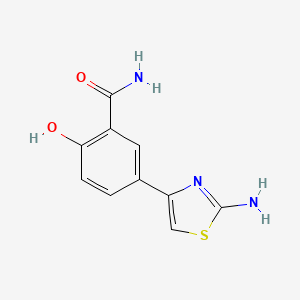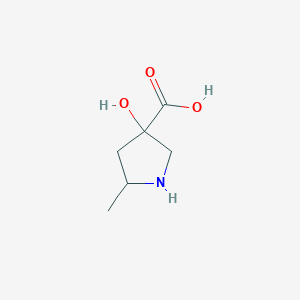
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, also known by its chemical formula C₆H₁₁NO₃, is a compound with interesting properties. It belongs to the class of pyrrolidine derivatives and contains both a carboxylic acid group and a hydroxyl group. The compound’s structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to it. It is synthesized through specific chemical routes, which we’ll explore next.
Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Can be reduced to corresponding amines or other derivatives.
Substitution: Reacts with suitable nucleophiles to form substituted derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for drug development due to its structural features.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism by which 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. It may modulate enzymatic activity, signal transduction pathways, or cellular processes.
Comparación Con Compuestos Similares
While 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid is unique in its structure, it shares similarities with other pyrrolidine derivatives. Some related compounds include:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
5-Methylpyrrolidine: Lacks the hydroxyl group but shares the pyrrolidine core.
Propiedades
Número CAS |
764596-87-4 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-hydroxy-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9) |
Clave InChI |
HGKQTFKQNLYPDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


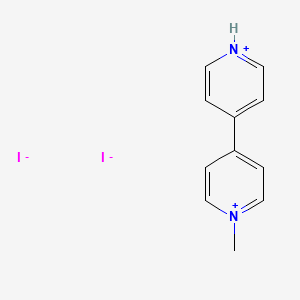
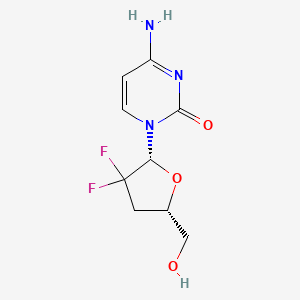
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
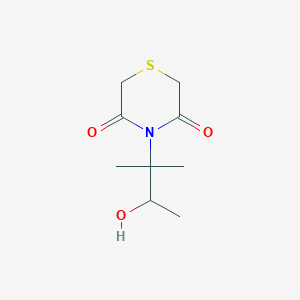
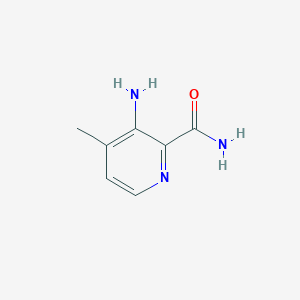
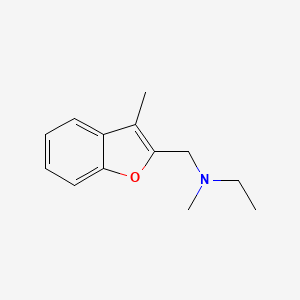
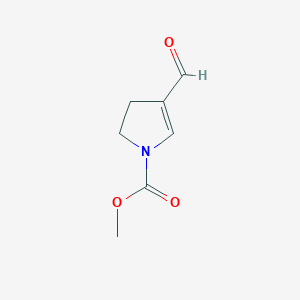

![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)


